molecular formula C17H33NO4 B14398895 Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate CAS No. 88584-62-7

Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate

Cat. No.: B14398895
CAS No.: 88584-62-7
M. Wt: 315.4 g/mol
InChI Key: VRPYCCKVGDIULC-UHFFFAOYSA-N
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Description

Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate typically involves multi-step organic reactions. One common method is the esterification of 3-(dimethylamino)-2,4-dipropylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)-2,4-dipropylpentanedioic acid.

    Reduction: Formation of diethyl 3-(dimethylamino)-2,4-dipropylpentanediol.

    Substitution: Formation of N-alkyl derivatives of the original compound.

Scientific Research Applications

Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-(methylamino)-2,4-dipropylpentanedioate
  • Diethyl 3-(ethylamino)-2,4-dipropylpentanedioate
  • Diethyl 3-(propylamino)-2,4-dipropylpentanedioate

Uniqueness

Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. Additionally, the steric hindrance provided by the dimethylamino group can influence the compound’s reactivity and selectivity in chemical reactions.

Properties

CAS No.

88584-62-7

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate

InChI

InChI=1S/C17H33NO4/c1-7-11-13(16(19)21-9-3)15(18(5)6)14(12-8-2)17(20)22-10-4/h13-15H,7-12H2,1-6H3

InChI Key

VRPYCCKVGDIULC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(CCC)C(=O)OCC)N(C)C)C(=O)OCC

Origin of Product

United States

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